

# Application Note: Quantitative Analysis of Luliconazole in Plasma by LC-MS/MS

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| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | (Rac)-Luliconazole |           |
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#### **Abstract**

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antifungal agent luliconazole in plasma. The described protocol utilizes a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput pharmacokinetic studies in drug development and therapeutic drug monitoring. The method demonstrates excellent linearity, accuracy, precision, and recovery, ensuring reliable and accurate measurement of luliconazole concentrations in plasma samples.

#### Introduction

Luliconazole is a topical imidazole antifungal agent with potent activity against a broad spectrum of fungi, particularly dermatophytes.[1][2] Understanding its systemic absorption and pharmacokinetic profile is crucial for evaluating its safety and efficacy. LC-MS/MS has become the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and accuracy.[3][4][5] This document provides a detailed protocol for the determination of luliconazole in plasma using a UPLC-MS/MS system, which can be readily implemented in a research or clinical laboratory setting.

### **Experimental**

Sample Preparation: A simple and efficient protein precipitation method was employed for the extraction of luliconazole from plasma samples. This technique effectively removes proteins



and other macromolecules that can interfere with the analysis, while ensuring high recovery of the analyte.[1]

Chromatographic Separation: Chromatographic separation was achieved using a C18 reversed-phase column with a gradient elution of acetonitrile and 0.1% formic acid in water.[1] This mobile phase composition ensures good peak shape and resolution of luliconazole from endogenous plasma components.

Mass Spectrometric Detection: Detection was performed on a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) was used for quantification, providing high selectivity and sensitivity.[1] The precursor to product ion transitions for luliconazole and the internal standard (IS), carbamazepine, were optimized to ensure accurate and reliable detection.

#### **Method Validation**

The method was validated for linearity, accuracy, precision, recovery, and matrix effect. The calibration curve was linear over the concentration range of 2–2000 ng/mL in rat plasma.[1] The intra- and inter-day precision and accuracy were found to be within acceptable limits, demonstrating the reproducibility and reliability of the method. The mean recoveries of luliconazole were consistently high, indicating the efficiency of the extraction procedure.[1]

## **Detailed Protocols**Preparation of Stock and Working Solutions

- Luliconazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of luliconazole reference standard and dissolve it in 10 mL of methanol.
- Luliconazole Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with methanol to obtain the desired concentrations for calibration standards and quality control (QC) samples.
- Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of carbamazepine and dissolve it in 10 mL of methanol.
- IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.



#### **Sample Preparation Protocol**

- Pipette 100 μL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 20 μL of the IS working solution (100 ng/mL carbamazepine) to each tube, except for the blank plasma.
- · Vortex briefly to mix.
- Add 400  $\mu$ L of acetonitrile-methanol (9:1, v/v) to each tube to precipitate the plasma proteins. [1]
- Vortex for 1 minute to ensure thorough mixing.
- Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase (initial conditions).
- Vortex for 30 seconds to dissolve the residue.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

#### **LC-MS/MS Analysis Protocol**

- · LC System: UPLC system
- Column: C18 column (e.g., 2.1 mm × 100 mm, 1.7 μm)[1]
- Mobile Phase A: 0.1% formic acid in water[1]
- Mobile Phase B: Acetonitrile[1]
- Flow Rate: 0.3 mL/min



• Injection Volume: 5 μL

• Column Temperature: 40°C

• MS System: Triple quadrupole mass spectrometer

• Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

• MRM Transitions: See Table 2.

#### **Data Presentation**

Table 1: Chromatographic Conditions

| Parameter          | Condition                                      |
|--------------------|--|
| Column             | C18 (2.1 mm × 100 mm, 1.7 µm)[1]               |
| Mobile Phase       | A: 0.1% Formic Acid in WaterB: Acetonitrile[1] |
| Gradient Elution   | Time (min)                                     |
| 0.0                |  |
| 2.0                | _  |
| 2.5                | _  |
| 2.6                | _  |
| 4.0                |  |
| Flow Rate          | 0.3 mL/min                                     |
| Injection Volume   | 5 μL   |
| Column Temperature | 40°C   |
| Run Time           | 4.0 min  |

Table 2: Mass Spectrometric Parameters



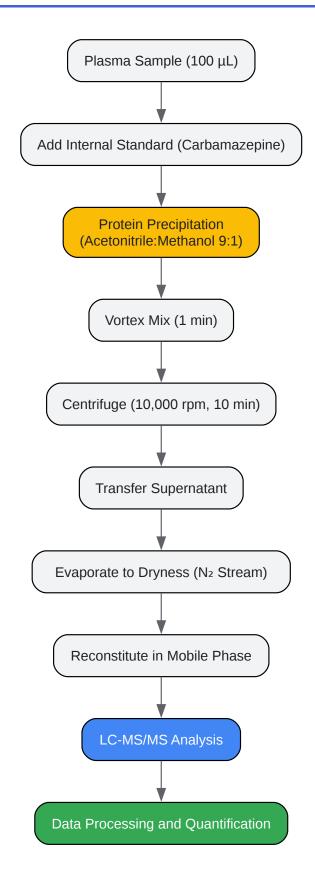
| Analyte            | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy<br>(eV) |
|--------------------|---------------------|-------------------|--------------------------|
| Luliconazole       | 355.8               | 149.9[1]          | 25                       |
| Carbamazepine (IS) | 237.0               | 194.1[1]          | 20                       |

#### Table 3: Method Validation Summary

| Parameter                    | Result          |
|------------------------------|-----------------|
| Linearity Range              | 2–2000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99[1]       |
| Mean Recovery                | 92.7–95.3%[1]   |
| Intra-day Precision (RSD)    | < 10%[1]        |
| Inter-day Precision (RSD)    | < 10%[1]        |
| Accuracy                     | 95.4–107.0%[1]  |

## **Visualizations**





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Caption: Experimental workflow for Iuliconazole detection in plasma.



#### Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of luliconazole in plasma. The simple sample preparation and rapid analysis time make it well-suited for routine analysis in a variety of research and clinical settings. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the study of luliconazole.

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